Oxazoline
Overview
Description
Oxazoline is a five-membered heterocyclic compound containing one nitrogen atom and one oxygen atom in its ring structure. It is a versatile compound with significant applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science. This compound was first synthesized in 1884, and its structure was properly assigned five years later .
Mechanism of Action
Target of Action
Oxazoline, also known as 4,5-Dihydrooxazole, is a five-membered heterocyclic compound with one nitrogen and one oxygen atom in its structure . It has been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (cox-2), and may modulate the activity of certain proteins, such as cyclin-dependent kinases (cdks).
Mode of Action
It’s known that the synthesis of this compound from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization . This suggests that this compound might interact with its targets through similar nucleophilic addition or cyclization reactions.
Biochemical Pathways
This compound is involved in various biochemical pathways. The synthesis of this compound can proceed through multiple methods, including the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes . The reaction of nitriles with amino alcohols generally proceeds through a nucleophilic addition of nitriles to amino alcohols followed by an intramolecular cyclization . These reactions suggest that this compound might affect the biochemical pathways involving these reactants and products.
Pharmacokinetics
It has been reported that the solubility, in vivo stability, immunogenicity, and pharmacokinetics of drugs can be significantly improved when loaded with poly(2-oxazoline)s . This suggests that this compound might have favorable ADME properties that enhance its bioavailability.
Result of Action
aureus, while the cell wall remains unaffected . Additionally, a potential interaction of the compounds with bacterial DNA has been shown, with possible implications on bacterial division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of hetero atoms or groupings in this compound imparts preferential specificities in their biological responses . Changes in individual monomeric units, which include, for instance, protonation (or deprotonation) in varying environmental pH, bond breakage under the influence of temperature, or changes in conformation under the influence of light, are factors that affect the entire polymeric structure .
Biochemical Analysis
Biochemical Properties
Oxazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be synthesized from amino alcohols, carboxylic acids, and aldehydes
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
It could interact with various transporters or binding proteins, and could have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazoline can be synthesized through several methods, including the cyclization of amino alcohols with carboxylic acid derivatives, nitriles, and aldehydes. One common method involves the reaction of acyl chlorides with 2-amino alcohols in the presence of thionyl chloride to generate the acid chloride in situ . Another method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to cyclize β-hydroxy amides at room temperature .
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow processes. For example, a rapid flow synthesis involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® and the subsequent oxidative aromatization of the resulting oxazolines to oxazoles using manganese dioxide . This method provides high yields and improved safety profiles compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to oxazole, which can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles
Major Products Formed
The major products formed from the oxidation of this compound are oxazoles, which are important biological scaffolds present in many natural products .
Scientific Research Applications
Oxazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxazoline is structurally similar to other five-membered heterocycles such as oxazole, thiazole, and imidazole. this compound is unique due to its combination of nitrogen and oxygen atoms in the ring, which imparts distinct chemical and biological properties .
Similar Compounds
Oxazole: Contains one oxygen and one nitrogen atom, but with a different arrangement of double bonds.
Thiazole: Contains one sulfur and one nitrogen atom.
Imidazole: Contains two nitrogen atoms.
This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSODMZESSGVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34728-17-1 | |
Record name | 2-Oxazoline homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34728-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9052139 | |
Record name | Oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-77-8 | |
Record name | 2-Oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydrooxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TB4J57Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.